

Structural Elucidation of 2-(5-Aminopyridin-2-YL)-2-methylpropanenitrile: A Technical Guide

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Compound of Interest

Compound Name: 2-(5-Aminopyridin-2-YL)-2-methylpropanenitrile

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For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the structural elucidation of the compound **2-(5-Aminopyridin-2-YL)-2-methylpropanenitrile** (CAS: 1226776-95-9). Due to the limited availability of published experimental data for this specific molecule, this document presents predicted spectroscopic data based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). Detailed, generalized experimental protocols for acquiring and analyzing such data are provided to guide researchers in the characterization of this and similar novel compounds. The guide adheres to best practices for data presentation and includes mandatory visualizations to illustrate key concepts and workflows.

Introduction

2-(5-Aminopyridin-2-YL)-2-methylpropanenitrile is a heterocyclic compound featuring a substituted pyridine ring.^[1] Its structure, containing an amino group, a nitrile group, and a quaternary carbon, suggests potential applications in medicinal chemistry and materials science as a versatile building block.^[1] Accurate structural confirmation is the cornerstone of any chemical research and development program, ensuring the identity and purity of a synthesized compound. This guide outlines the analytical workflow for the complete structural elucidation of this molecule.

Molecular Structure and Properties

- IUPAC Name: **2-(5-aminopyridin-2-yl)-2-methylpropanenitrile**
- CAS Number: 1226776-95-9
- Molecular Formula: C₉H₁₁N₃
- Molecular Weight: 161.21 g/mol

Caption: 2D Structure of the title compound.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **2-(5-Aminopyridin-2-YL)-2-methylpropanenitrile**. These predictions are derived from established chemical shift correlations and fragmentation patterns for analogous structures.

Predicted ¹H NMR Data

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns (400 MHz, CDCl₃)

Proton Label	Predicted Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment
H-a	8.2 - 8.4	Doublet (d)	1H	Pyridine H6
H-b	7.3 - 7.5	Doublet of Doublets (dd)	1H	Pyridine H4
H-c	6.8 - 7.0	Doublet (d)	1H	Pyridine H3
H-d	3.8 - 4.2	Broad Singlet (br s)	2H	-NH ₂
H-e	1.7 - 1.9	Singlet (s)	6H	2 x -CH ₃

Predicted ¹³C NMR Data

Table 2: Predicted ¹³C NMR Chemical Shifts (100 MHz, CDCl₃)

Carbon Label	Predicted Chemical Shift (δ , ppm)	Assignment
C-1	158 - 162	Pyridine C2
C-2	145 - 149	Pyridine C5
C-3	135 - 139	Pyridine C6
C-4	122 - 126	Nitrile (-C≡N)
C-5	120 - 124	Pyridine C4
C-6	118 - 122	Pyridine C3
C-7	38 - 42	Quaternary Carbon
C-8	25 - 29	2 x -CH ₃

Predicted FT-IR Data

Table 3: Predicted FT-IR Characteristic Absorption Bands

Wavenumber (cm ⁻¹)	Intensity	Functional Group Vibration
3450 - 3300	Medium, Doublet	N-H Stretch (Amine)
3100 - 3000	Weak	Aromatic C-H Stretch
2980 - 2940	Medium	Aliphatic C-H Stretch
2250 - 2230	Medium-Sharp	C≡N Stretch (Nitrile)
1620 - 1580	Strong	C=C/C=N Stretch (Pyridine Ring)
1500 - 1400	Medium	C-H Bending (Aliphatic)
850 - 800	Strong	C-H Out-of-Plane Bending (Aromatic)

Predicted Mass Spectrometry Data

Table 4: Predicted Key Mass-to-Charge Ratios (m/z) in EI-MS

m/z	Predicted Relative Intensity	Assignment
161	High	[M] ⁺ (Molecular Ion)
146	Medium	[M - CH ₃] ⁺
134	Low	[M - HCN] ⁺
119	Medium	[M - C(CH ₃) ₂] ⁺
93	High	[C ₅ H ₅ N ₂] ⁺ (Aminopyridine fragment)

Experimental Protocols

The following sections detail generalized protocols for the structural characterization of a small organic molecule like **2-(5-Aminopyridin-2-YL)-2-methylpropanenitrile**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Objective: To determine the carbon-hydrogen framework of the molecule.
- Instrumentation: 400 MHz (or higher) NMR Spectrometer.
- Protocol:
 - Sample Preparation: Accurately weigh 5-10 mg of the purified, dry compound and dissolve it in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).
 - Transfer: Filter the solution into a clean 5 mm NMR tube.
 - Acquisition:
 - Tune and shim the spectrometer for the specific sample.
 - Acquire a ¹H NMR spectrum using a standard pulse sequence.

- Acquire a $^{13}\text{C}\{^1\text{H}\}$ NMR spectrum (proton-decoupled).
- (Optional) Perform 2D NMR experiments like COSY and HSQC for unambiguous assignments.
- Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS at 0 ppm). Integrate the ^1H NMR signals.

Fourier-Transform Infrared (FT-IR) Spectroscopy

- Objective: To identify the functional groups present in the molecule.
- Instrumentation: FT-IR Spectrometer with an Attenuated Total Reflectance (ATR) accessory.
- Protocol:
 - Background Scan: Record a background spectrum of the clean, empty ATR crystal to account for atmospheric H_2O and CO_2 .
 - Sample Application: Place a small amount (1-2 mg) of the solid sample directly onto the ATR crystal.
 - Pressure Application: Apply consistent pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.
 - Sample Scan: Acquire the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm^{-1} .
 - Data Analysis: Identify the characteristic absorption frequencies and compare them to correlation tables to assign functional groups.

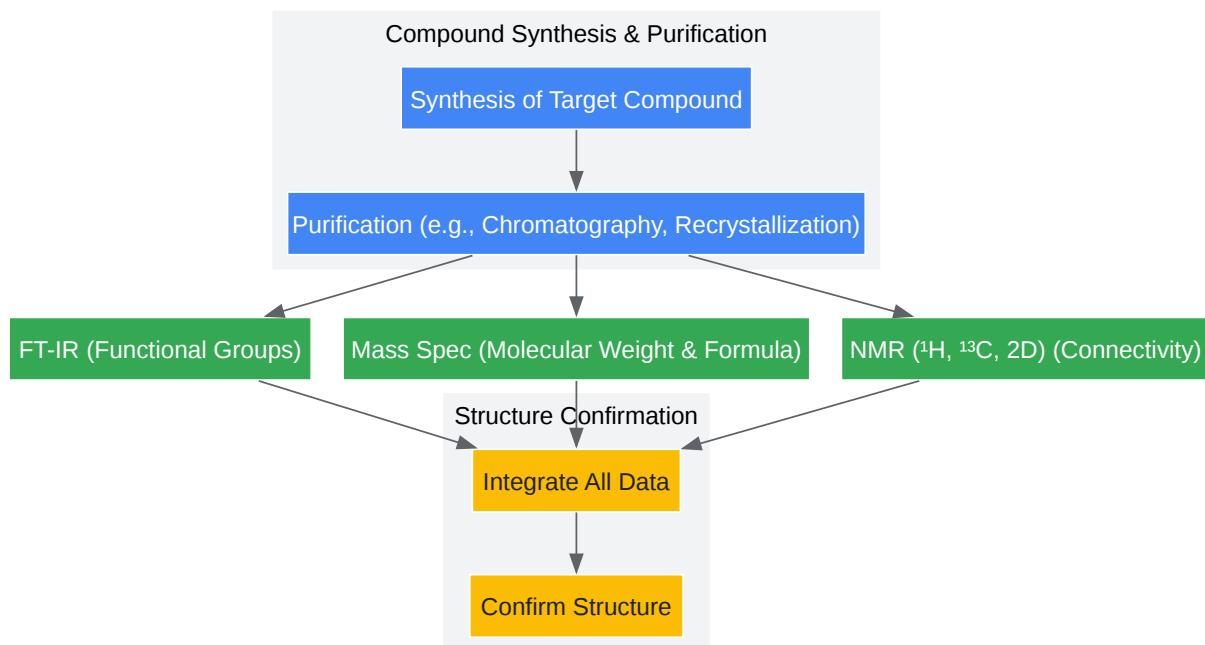
Mass Spectrometry (MS)

- Objective: To determine the molecular weight and fragmentation pattern.
- Instrumentation: Mass Spectrometer with an Electron Ionization (EI) source.
- Protocol:

- Sample Introduction: Introduce a small amount of the sample into the ion source, either via a direct insertion probe or by injection of a dilute solution.
- Ionization: Bombard the vaporized sample with high-energy electrons (typically 70 eV) to generate a molecular ion (M^{+}) and various fragment ions.
- Mass Analysis: Separate the ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole or time-of-flight).
- Detection: Detect the abundance of each ion.
- Data Analysis: Identify the molecular ion peak to confirm the molecular weight. Analyze the fragmentation pattern to deduce structural fragments.

Visualization of Workflows and Pathways

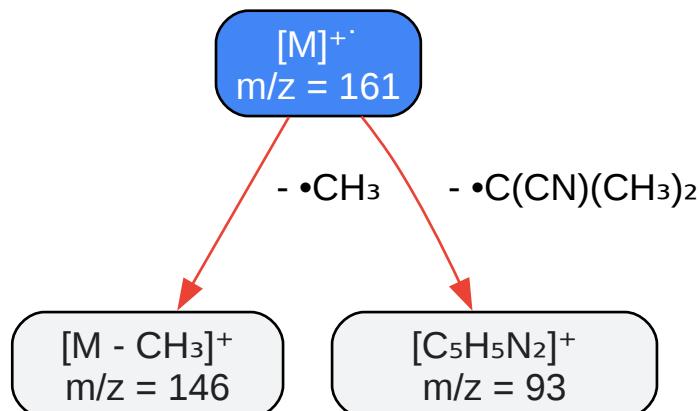
General Experimental Workflow for Structural Elucidation



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Caption: Workflow for compound structural elucidation.

Predicted Mass Spectrometry Fragmentation Pathway

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Caption: Predicted EI-MS fragmentation pathway.

Conclusion

The structural elucidation of a novel compound such as **2-(5-Aminopyridin-2-YL)-2-methylpropanenitrile** is a systematic process that relies on the synergistic application of multiple spectroscopic techniques. While experimental data for this specific molecule is not widely published, this guide provides a robust framework based on predicted data and established analytical protocols. By following the outlined workflows for NMR, FT-IR, and mass spectrometry, researchers can confidently determine the structure of this and other related compounds, paving the way for further investigation into their chemical properties and potential applications.

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References

- 1. [benchchem.com \[benchchem.com\]](http://benchchem.com)
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